![molecular formula C19H19Cl2N3O2Pt B13133310 Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro is a platinum-based compound with the molecular formula C19H21Cl2N3O2Pt and a molecular weight of 589.37 This compound is known for its unique structure, which includes a platinum center coordinated to an anthracenedione moiety and an aminoethylamino propyl chain
Vorbereitungsmethoden
The synthesis of Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro involves several steps. The starting materials typically include 9,10-anthracenedione, which is reacted with 3-[(2-aminoethyl)amino]propylamine to form the intermediate compound. This intermediate is then reacted with a platinum precursor, such as platinum(II) chloride, under specific reaction conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and heating to facilitate the formation of the platinum complex.
Analyse Chemischer Reaktionen
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in chemotherapy treatments.
Wirkmechanismus
The mechanism of action of Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets include DNA and various proteins involved in DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro can be compared with other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is widely used in chemotherapy, this compound offers unique advantages, including improved selectivity and reduced side effects. Similar compounds include:
Cisplatin: A platinum-based chemotherapy drug used to treat various cancers.
Carboplatin: A derivative of cisplatin with a similar mechanism of action but reduced toxicity.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer.
Eigenschaften
Molekularformel |
C19H19Cl2N3O2Pt |
|---|---|
Molekulargewicht |
587.4 g/mol |
IUPAC-Name |
2-azanidylethyl-[3-[(9,10-dioxoanthracen-1-yl)amino]propyl]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C19H19N3O2.2ClH.Pt/c20-9-12-21-10-4-11-22-16-8-3-7-15-17(16)19(24)14-6-2-1-5-13(14)18(15)23;;;/h1-3,5-8,20,22H,4,9-12H2;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
JWBVAHDWECKJOM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCC[N-]CC[NH-].Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


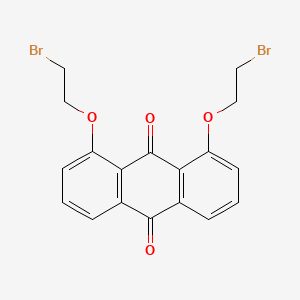
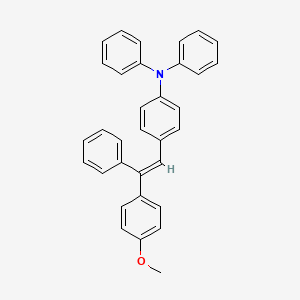

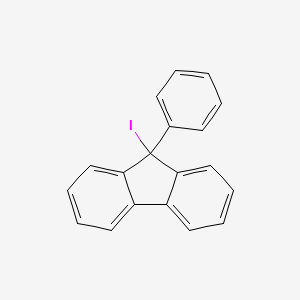
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
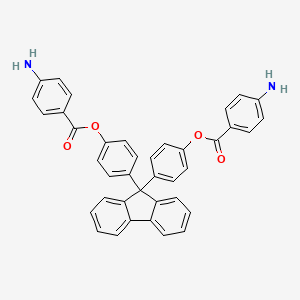

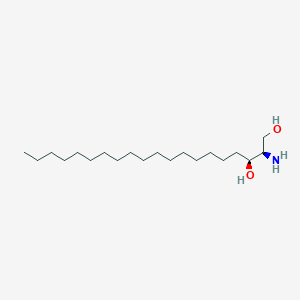
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
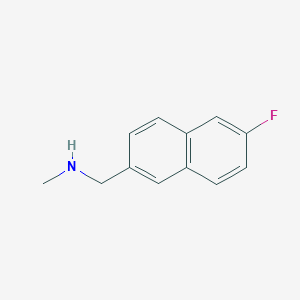

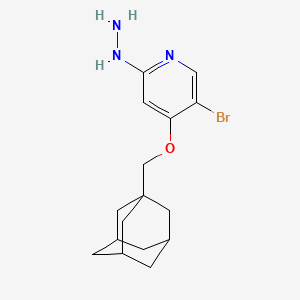
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
